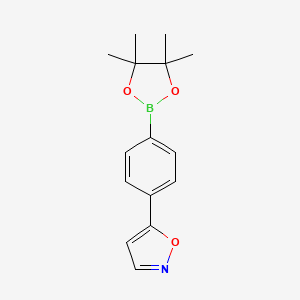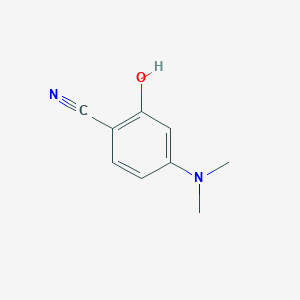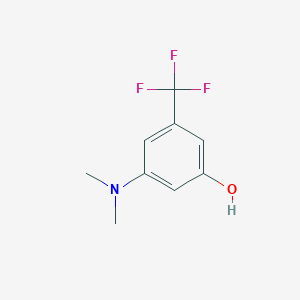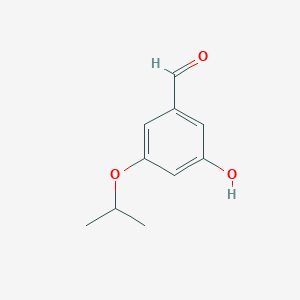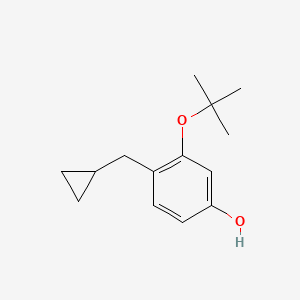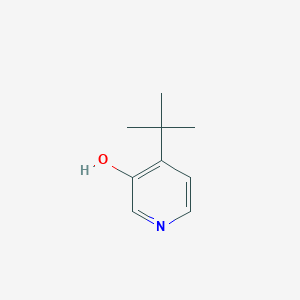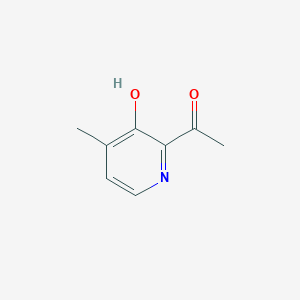
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a pyridine ring substituted with a hydroxy group at the 3-position and a methyl group at the 4-position, along with an ethanone group at the 2-position.
Méthodes De Préparation
The synthesis of 1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyridyl-alcohol derivative followed by hydrolysis of the resulting acetal. This two-step process starts with the preparation of the alcohol derivative, which can be obtained from methyl or ethyl 2-acetylisonicotinate . The reaction conditions typically involve the use of iodohexane for the alkylation step, followed by hydrolysis to yield the final product.
Analyse Des Réactions Chimiques
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone: This compound has a similar structure but with a methyl group at the 5-position instead of the 4-position.
1-(3-hydroxy-5-methoxypyridin-4-yl)ethanone: This compound features a methoxy group at the 5-position and a hydroxy group at the 3-position. These structural differences can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-(3-hydroxy-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-9-7(6(2)10)8(5)11/h3-4,11H,1-2H3 |
Clé InChI |
SRFZNGODUJKMTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


